Z-L-tyrosine 4-methoxy-beta-naphthylamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-L-tyrosine 4-methoxy-beta-naphthylamide typically involves the protection of the amino group of L-tyrosine, followed by the coupling of the protected amino acid with 4-methoxy-beta-naphthylamine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the protection and deprotection steps, as well as the coupling reactions, to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Z-L-tyrosine 4-methoxy-beta-naphthylamide can undergo oxidation reactions, particularly at the phenolic hydroxyl group of the tyrosine moiety.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed:
Oxidation: Oxidized derivatives of the phenolic group.
Reduction: Reduced forms of the aromatic rings.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Z-L-tyrosine 4-methoxy-beta-naphthylamide is widely used in scientific research, particularly in the field of proteomics. It serves as a substrate for various enzymatic assays, helping researchers study enzyme kinetics and activity. Additionally, it is used in the synthesis of peptides and proteins for structural and functional analysis. In the field of medicine, it is employed in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of Z-L-tyrosine 4-methoxy-beta-naphthylamide involves its interaction with specific enzymes and proteins. The compound acts as a substrate for enzymes, allowing researchers to study the catalytic activity and specificity of these enzymes. The molecular targets include various proteases and kinases, which play crucial roles in cellular signaling pathways.
Comparison with Similar Compounds
Z-L-tyrosine: A protected form of L-tyrosine used in peptide synthesis.
4-methoxy-beta-naphthylamine: An aromatic amine used in the synthesis of various organic compounds.
N-acetyl-L-tyrosine: A derivative of L-tyrosine with an acetyl group protecting the amino group.
Uniqueness: Z-L-tyrosine 4-methoxy-beta-naphthylamide is unique due to its specific structure, which combines the properties of both Z-L-tyrosine and 4-methoxy-beta-naphthylamine. This combination allows it to serve as a versatile substrate in enzymatic assays and peptide synthesis, making it a valuable tool in proteomics research.
Properties
IUPAC Name |
benzyl N-[(2S)-3-(4-hydroxyphenyl)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O5/c1-34-26-17-22(16-21-9-5-6-10-24(21)26)29-27(32)25(15-19-11-13-23(31)14-12-19)30-28(33)35-18-20-7-3-2-4-8-20/h2-14,16-17,25,31H,15,18H2,1H3,(H,29,32)(H,30,33)/t25-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTQPTDYAYBSCM-VWLOTQADSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201983-41-7 |
Source
|
Record name | 201983-41-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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